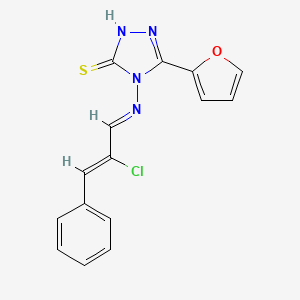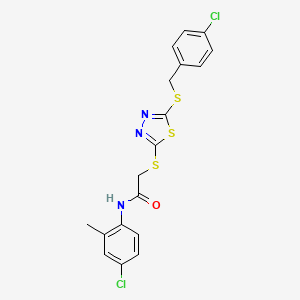
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is a labeled analogue of 1-Methylxanthine, a major metabolite of Theophylline. This compound is used primarily as an internal standard in various scientific studies. It has a molecular formula of 13C4C2H615N3NO2 and a molecular weight of 173.09 .
Vorbereitungsmethoden
The synthesis of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the xanthine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve high purity reagents and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Analyse Chemischer Reaktionen
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is widely used in scientific research due to its labeled isotopes. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study metabolic pathways and drug metabolism. Additionally, it is employed in environmental studies to trace the fate of pollutants .
Wirkmechanismus
The mechanism of action of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is similar to that of its unlabeled counterpart, 1-Methylxanthine. It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is unique due to its labeled isotopes, which make it valuable for tracing and analytical studies. Similar compounds include 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 and 1,3,7-Trimethyluric acid-2,4,5,6-13C4-1,3,9-15N3. These compounds also contain stable isotopes and are used in similar applications .
Eigenschaften
Molekularformel |
C6H6N4O2 |
|---|---|
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |
InChI-Schlüssel |
MVOYJPOZRLFTCP-UDDVCBLJSA-N |
Isomerische SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |
Kanonische SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)






![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
